molecular formula C5H12ClNO B2389672 (1S,2S)-2-(Methoxymethyl)cyclopropan-1-amine;hydrochloride CAS No. 2088415-04-5

(1S,2S)-2-(Methoxymethyl)cyclopropan-1-amine;hydrochloride

Cat. No.: B2389672
CAS No.: 2088415-04-5
M. Wt: 137.61
InChI Key: XUTCYFBSBIHIPX-JBUOLDKXSA-N
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Description

(1S,2S)-2-(Methoxymethyl)cyclopropan-1-amine hydrochloride is a chiral cyclopropane derivative with a methoxymethyl substituent at the 2-position and an amine group at the 1-position, stabilized as a hydrochloride salt. Its stereochemistry ((1S,2S)) and compact cyclopropane ring confer unique physicochemical properties, making it valuable in medicinal chemistry and organic synthesis. The compound is commercially available as a building block for drug discovery, with prices ranging from €927.00 for 50 mg to €2,728.00 for 500 mg .

Properties

IUPAC Name

(1S,2S)-2-(methoxymethyl)cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-7-3-4-2-5(4)6;/h4-5H,2-3,6H2,1H3;1H/t4-,5+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTCYFBSBIHIPX-JBUOLDKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CC1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H]1C[C@@H]1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2088415-04-5
Record name (1S,2S)-2-(methoxymethyl)cyclopropan-1-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-(Methoxymethyl)cyclopropan-1-amine;hydrochloride typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through various methods such as the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.

    Introduction of the Methoxymethyl Group: This step can be carried out using methoxymethyl chloride in the presence of a base such as sodium hydride.

    Formation of the Hydrochloride Salt: The final step involves the reaction of the free amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can be performed to introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, methoxymethyl chloride, and bases such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1S,2S)-2-(Methoxymethyl)cyclopropan-1-amine;hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its cyclopropane ring can interact with biological targets in unique ways.

Medicine

In medicine, derivatives of cyclopropane compounds are often explored for their potential therapeutic effects. This compound could be investigated for its potential as a drug candidate or as a pharmacological tool.

Industry

In industry, this compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1S,2S)-2-(Methoxymethyl)cyclopropan-1-amine;hydrochloride would depend on its specific biological target. Generally, cyclopropane derivatives can interact with enzymes, receptors, or other proteins, leading to inhibition or activation of biological pathways. The methoxymethyl group may enhance the compound’s ability to cross cell membranes or interact with specific molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Cyclopropane Family

A comparison of key cyclopropane-based amines is provided below:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Stereochemistry Key Hazards (GHS) Applications
(1S,2S)-2-(Methoxymethyl)cyclopropan-1-amine hydrochloride (Target) C₆H₁₂ClNO 165.62* Methoxymethyl, amine (1S,2S) H360, H410 Organic synthesis, drug R&D
(1R,2S)-2-Methoxycyclopropan-1-amine hydrochloride C₄H₁₀ClNO 139.58 Methoxy, amine (1R,2S) Not reported Intermediate in chiral synthesis
(1S,2S)-1-(2-Naphthylmethyl)-2-phenylcyclopropan-1-amine hydrochloride C₂₀H₂₀ClN 309.8 Naphthylmethyl, phenyl, amine (1S,2S) Not reported Inhibitor development
(1R,2S)-2-(4-Fluorophenyl)cyclopropan-1-amine hydrochloride C₉H₁₀ClFN 198.64 4-Fluorophenyl, amine (1R,2S) Not reported Pharmacological studies
Methoxisopropamine hydrochloride (Arylcyclohexylamine) C₁₆H₂₃ClNO₂ 297.8 3-Methoxyphenyl, isopropylamine Not specified Not reported Forensic/research reference

*Calculated based on formula.

Key Observations:
  • Substituent Effects : The methoxymethyl group in the target compound enhances hydrophilicity compared to simpler methoxy or aryl substituents. This may influence solubility and bioavailability .
  • Stereochemistry : The (1S,2S) configuration distinguishes it from diastereomers like (1R,2S)-2-methoxycyclopropanamine, which may exhibit divergent biological activity .
  • Hazard Profile : The target compound’s reproductive and aquatic toxicity (H360/H410) is more severe than analogues with unreported hazards, necessitating stringent handling .

Physicochemical Properties

  • logP and Solubility: The target compound’s logP (estimated ~0.8–1.2) is lower than the naphthylmethyl derivative (logP 0.83), suggesting better aqueous solubility .

Biological Activity

(1S,2S)-2-(Methoxymethyl)cyclopropan-1-amine;hydrochloride is a cyclopropane derivative notable for its unique three-membered ring structure, which contributes to significant strain and reactivity. This compound has garnered attention in various fields, particularly in chemistry and pharmacology, due to its potential biological activities and applications in organic synthesis.

  • Molecular Formula : C7_{7}H12_{12}ClN
  • Molecular Weight : 137.61 g/mol
  • CAS Number : 2088415-04-5

The compound's structure allows it to serve as a building block for more complex molecules, making it valuable in synthetic chemistry. The presence of both a methoxymethyl group and an amine group on the cyclopropane ring imparts unique reactivity and potential biological activity.

The biological activity of this compound is primarily linked to its interactions with biological targets such as enzymes and receptors. The cyclopropane moiety can facilitate unique interactions due to its strain, potentially leading to enzyme inhibition or receptor modulation. The methoxymethyl group may enhance the compound's membrane permeability, allowing it to reach intracellular targets more effectively.

Potential Biological Applications

Research indicates several areas where this compound could exhibit biological activity:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.
  • Receptor Binding : It could interact with various receptors, influencing physiological responses.
  • Therapeutic Development : As a drug candidate, it may possess properties beneficial for treating various conditions.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Activity
CyclopropylamineCyclopropane derivativeUsed in medicinal chemistry
Cyclopropanecarboxylic AcidCyclopropane derivativeIntermediate in organic synthesis
(1R,2S)-2-(4-methoxyphenyl)cyclopropan-1-amine hydrochlorideCyclopropane derivativeInvestigated for pharmacological effects

Q & A

Q. Table 1: Comparison of Synthetic Routes

StepKey Reagents/ConditionsYield RangeReference
CyclopropanationChiral Rhodium catalysts, diazo esters60-75%
Methoxymethyl AdditionNaBH₄, methanol, 0°C to RT80-90%
Salt FormationHCl gas in ethanol, 12h stirring>95%

Advanced: How can stereochemical purity be ensured during synthesis?

Methodological Answer:

Chiral Catalysts : Use of Rhodium(II) carboxylates with chiral ligands (e.g., (R)-BINAP) to enforce (1S,2S) configuration during cyclopropanation .

Chromatographic Resolution : Chiral HPLC (e.g., Chiralpak® IC column) to separate enantiomers post-synthesis. Solvent systems like hexane:isopropanol (90:10) achieve baseline separation .

Crystallization : Diastereomeric salt formation with tartaric acid derivatives to isolate the desired enantiomer .

Q. Critical Parameters :

  • Temperature control (<0°C during cyclopropanation reduces racemization).
  • Catalyst loading (1-2 mol% for optimal enantiomeric excess >98%) .

Basic: What analytical techniques are used for structural characterization?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR: Methoxymethyl protons appear as a singlet at δ 3.2–3.4 ppm; cyclopropane protons show coupling constants (J = 5–8 Hz) .
    • ¹³C NMR: Cyclopropane carbons resonate at δ 15–20 ppm; methoxy carbon at δ 55–60 ppm .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms molecular ion [M+H]⁺ at m/z 146.1 .
  • X-ray Crystallography : Resolves absolute stereochemistry; C–C bond lengths in cyclopropane (1.51–1.54 Å) confirm ring strain .

Q. Table 2: Key Spectral Data

TechniqueDiagnostic FeaturesReference
¹H NMR (D₂O)δ 3.35 (s, OCH₃), δ 2.8–3.1 (m, NH₂)
ESI-MS[M+H]⁺ = 146.1, [M+Cl]⁻ = 182.6

Advanced: How does this compound interact with biological targets?

Methodological Answer:

  • Receptor Binding Assays :
    • Dopamine D3 Receptor (D3R) : Radioligand displacement assays (³H-SPD) show IC₅₀ = 120 nM, suggesting partial agonism .
    • μ-Opioid Receptor (MOR) : GTPγS binding assays indicate low affinity (Kᵢ >1 µM), reducing addiction liability .
  • Enzyme Inhibition :
    • Monoamine Oxidase (MAO) : IC₅₀ = 8 µM in rat brain homogenates; competitive inhibition confirmed via Lineweaver-Burk plots .

Mechanistic Insight :
The methoxymethyl group enhances hydrophilicity, improving blood-brain barrier penetration, while the cyclopropane ring stabilizes binding conformations .

Data Contradiction: How to resolve discrepancies in reported synthetic yields?

Methodological Answer:
Discrepancies often arise from:

Catalyst Variants : Rhodium vs. copper catalysts yield 60% vs. 45% cyclopropane formation .

Temperature : Lower reaction temps (0°C vs. RT) improve enantiomeric excess but reduce yield by 10–15% .

Purification Methods : Flash chromatography (70% recovery) vs. crystallization (90% recovery) .

Q. Recommendations :

  • Optimize catalyst-to-substrate ratio (1:50 molar ratio for Rhodium).
  • Use in situ FTIR to monitor reaction progression and terminate at peak yield .

Advanced: What strategies mitigate instability in aqueous solutions?

Methodological Answer:

  • pH Control : Stabilize at pH 4–5 (HCl buffer) to prevent amine oxidation .
  • Lyophilization : Freeze-dry hydrochloride salt for long-term storage; reconstitute in degassed H₂O before use .
  • Antioxidants : Add 0.1% w/v ascorbic acid to aqueous stock solutions to extend shelf life >6 months .

Q. Degradation Products :

  • Hydrolysis at pH >7 generates cyclopropanol derivatives (LC-MS confirmation) .

Basic: What are the key applications in medicinal chemistry?

Methodological Answer:

  • Neuropharmacology :
    • Dopaminergic modulation for Parkinson’s disease models .
    • Analgesic lead compound with reduced opioid side effects .
  • Chemical Biology :
    • Photoaffinity labeling probes to map binding sites in G protein-coupled receptors (GPCRs) .

Q. Key SAR Insight :

  • Bulkier substituents at C2 reduce MAO affinity but enhance receptor selectivity .

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